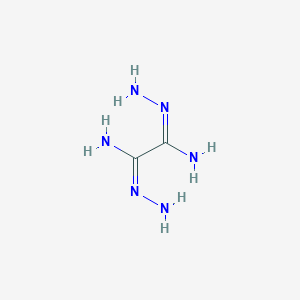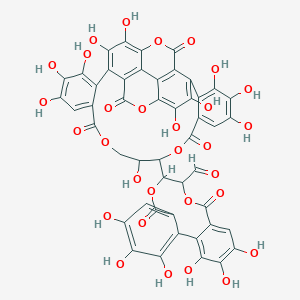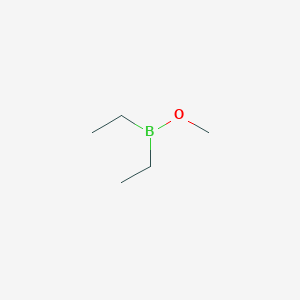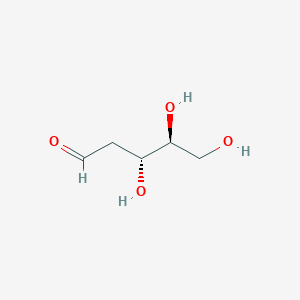
Testosterone hemisuccinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of testosterone hemisuccinate involves chemical modifications of testosterone to enhance its solubility and reactivity for specific applications. For instance, the transformation of testosterone into its 19-hemisuccinate derivative involves coupling to bovine serum albumin for immunogenic purposes, showcasing a method to enhance its bioavailability and immunogenicity without altering its core androgenic properties (White et al., 1985).
Molecular Structure Analysis
The molecular structure of testosterone hemisuccinate is characterized by the addition of a hemisuccinate group to the testosterone molecule. This modification significantly alters its molecular geometry and electronic distribution, influencing its binding affinity and reactivity. The analysis of testosterone-binding globulin from bovine serum by affinity chromatography highlights the specificity of testosterone derivatives towards protein receptors, which is critical for their biological activity and utility in biochemical assays (Suzuki et al., 1977).
Chemical Reactions and Properties
Testosterone hemisuccinate's chemical reactions and properties are central to its applications in research. The derivative's ability to undergo specific chemical reactions, such as coupling with proteins for immunogenic studies, showcases its reactivity and utility in creating sensitive assay systems (White et al., 1985). Furthermore, the synthesis of 7β- and 7α-amino-, acetamido-, hemisuccinamido-, and terephthalamido derivatives of testosterone demonstrates the versatility of testosterone hemisuccinate in generating a range of bioactive molecules (Cuilleron et al., 1981).
Applications De Recherche Scientifique
Drug Delivery : Quiñones et al. (2018) explored the use of hyaluronic acid-testosterone nanoparticles for controlled delivery of anticancer drugs like camptothecin and doxorubicin. This has potential applications in cancer chemotherapy treatments (Quiñones et al., 2018).
Diabetes and Obesity : Boyanov et al. (2003) found that oral testosterone supplementation improves glucose homeostasis, body composition, and symptoms of androgen deficiency in middle-aged men with type 2 diabetes and visceral obesity (Boyanov, Boneva, & Christov, 2003).
HIV/AIDS Treatment : Testosterone therapy for hypogonadism and wasting in HIV/AIDS patients can improve mood, libido, energy, weight, and muscle mass. However, risks must be effectively managed (Rabkin, Rabkin, & Wagner, 1997).
Hypogonadism : Matsumoto (2013) discussed the distinct roles of testosterone's androgenic and estrogenic effects in body composition and sexual function, which have implications for testosterone replacement therapy in male hypogonadism (Matsumoto, 2013).
Skin Permeation : Kim, Lee, & Kim (2000) noted that testosterone ester derivatives with higher lipophilicity show better skin permeation rates than testosterone hemisuccinate and other forms (Kim, Lee, & Kim, 2000).
Testosterone Therapy Risks : Fernandez-Balsells et al. (2010) highlighted that testosterone therapy may cause increased hemoglobin and hematocrit levels and a small decrease in high-density lipoprotein cholesterol. The safety and impact of this therapy on patient-important outcomes remain unclear (Fernandez-Balsells et al., 2010).
Transgender Medicine : Velho et al. (2017) found that testosterone therapy in transgender men is associated with modest increases in BMI, hemoglobin/hematocrit, and LDL-cholesterol, and decreases in HDL-cholesterol (Velho, Fighera, Ziegelmann, & Spritzer, 2017).
Female Infertility : Turkes et al. (1980) developed a sensitive enzymeimmunoassay with a fluorimetric end-point for determining testosterone concentrations in female plasma and saliva, aiding in studies of female infertility (Turkes, Turkes, Joyce, & Riad-fahmy, 1980).
Safety And Hazards
Testosterone hemisuccinate is harmful if swallowed or in contact with skin . It is suspected of causing cancer . Safety precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
There is a need for more research on testosterone therapy, particularly placebo-controlled randomized trials, in populations of middle-aged or older men who do not meet all the clinical diagnostic criteria for hypogonadism . Further, more must be known about the optimum dose, duration, and delivery method of testosterone therapy . There are prospects in the drug development pipeline—selective androgen receptor modulators—that act on androgen receptors in a similar manner to testosterone and yet do not appear to be associated with adverse prostate outcomes .
Propriétés
IUPAC Name |
4-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQNBXFUHQZFOE-VYAQIDIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966457 | |
| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Testosterone hemisuccinate | |
CAS RN |
521-15-3 | |
| Record name | Testosterone 17-hemisuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone-17-succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone succinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4114I54YIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)



